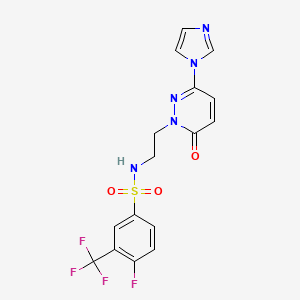

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4N5O3S/c17-13-2-1-11(9-12(13)16(18,19)20)29(27,28)22-6-8-25-15(26)4-3-14(23-25)24-7-5-21-10-24/h1-5,7,9-10,22H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWAXRKISOMYGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. Methodology :

- Synthesize analogs via parallel combinatorial chemistry .

- Compare IC₅₀ values across targets using dose-response curves.

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Source Analysis : Verify assay conditions (e.g., pH, temperature) and cell passage numbers. Inconsistent buffer systems (e.g., Tris vs. HEPES) may alter results .

- Meta-Analysis : Pool data from ≥3 independent studies. Use statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Structural Confirmation : Re-examine compound integrity via XRD or 2D NMR if potency discrepancies exceed 10-fold .

Advanced: What computational strategies are effective for predicting this compound’s binding modes?

Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of target proteins. Apply AMBER force fields for energy minimization .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å) .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., trifluoromethyl as a hydrophobic anchor) .

Advanced: How can researchers address solubility challenges during in vivo studies?

Answer:

- Co-Solvents : Use 10% DMSO/PEG-400 in PBS for IP/IV administration .

- Prodrug Design : Introduce phosphate esters at the sulfonamide group to enhance aqueous solubility (logS ↑ by 1.5 units) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release .

Basic: What stability-indicating methods are recommended for long-term storage of this compound?

Answer:

- Storage Conditions : -20°C under argon in amber vials. Avoid repeated freeze-thaw cycles .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for degradation peaks .

Advanced: How can researchers evaluate this compound’s selectivity across enzyme isoforms?

Answer:

- Panel Screening : Test against 50+ kinases/proteases at 1 µM (DiscoverX Eurofins).

- Covalent Binding Assays : Use biotinylated probes and streptavidin pull-downs to identify off-target interactions .

- Cryo-EM : Resolve compound-bound structures of isoforms (e.g., CYP3A4 vs. CYP2D6) .

Basic: What interdisciplinary collaborations are essential for advancing research on this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.